molecular formula C13H20N2 B2872097 Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine CAS No. 871217-35-5

Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine

Cat. No.: B2872097
CAS No.: 871217-35-5
M. Wt: 204.317
InChI Key: XESSPLRXNRUMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine is a tertiary amine with the molecular formula C13H20N2 and a molecular weight of 204.317. This compound is commonly used as a ligand in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, alcohols, or amines; reactions are conducted in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted benzylamines and piperidine derivatives.

Scientific Research Applications

Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis to facilitate various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a building block in medicinal chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals

Mechanism of Action

The mechanism of action of Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. As a ligand, it can coordinate with metal centers in catalytic processes, thereby influencing the reactivity and selectivity of the reactions. The compound’s structure allows it to participate in various binding interactions, which can modulate the activity of biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-pyrrolidin-1-ylbenzyl)amine
  • N-methyl-N-(2-morpholin-1-ylbenzyl)amine
  • N-methyl-N-(2-piperazin-1-ylbenzyl)amine

Uniqueness

Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine is unique due to its specific structural features, such as the presence of a piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable in specific catalytic and medicinal applications .

Properties

IUPAC Name

N-methyl-1-(2-piperidin-1-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-11-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8,14H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESSPLRXNRUMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.